molecular formula C32H32F3N5O2S B605359 Alw-II-41-27 CAS No. 1186206-79-0

Alw-II-41-27

Cat. No. B605359
CAS RN: 1186206-79-0
M. Wt: 607.6962
InChI Key: HYWXBDQAYLPMIX-UHFFFAOYSA-N
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Description

ALW-II-41-27 is an Eph receptor tyrosine kinase inhibitor . It has been shown to decrease both survival and proliferation of erlotinib-resistant tumor cells and inhibit tumor growth in vivo . It is a potent inhibitor of EPH family kinases, with an IC50 value of 11 nM to EPHA2 .


Synthesis Analysis

ALW-II-41-27 is an RG-25 (RG25) structural analog that exhibits enhanced type II kinase inhibitor activity against ephrin type-A receptor 2/EphA2/ECK (IC50 = 11 nM vs 770 nM with NG25) by targeting the ATP-binding pocket and an allosteric site next to the “DFG” motif .


Molecular Structure Analysis

The chemical formula of ALW-II-41-27 is C32H32F3N5O2S. Its exact mass is 607.22 and its molecular weight is 607.696 .


Chemical Reactions Analysis

ALW-II-41-27 inhibits Ba/F3 cells transformed with Tel fusions of EphA3, Kit, Fms, KDR, FLT1, FGR, Src, Lyn, Bmx, and Bcr-Abl with an EC50 below 500 nM . It also exhibits cross-reactivity with Bcr-Abl and inhibits b-raf, CSF1R, DDR1, DDR2, EphA2, EphA5, EphA8, EphB1, EphB2, EphB3, Frk, Kit, Lck, p38α, p38β, PDGFRα, PDGFRβ, and Raf1 .


Physical And Chemical Properties Analysis

ALW-II-41-27 is an RG-25 (RG25) structural analog that exhibits enhanced type II kinase inhibitor activity against ephrin type-A receptor 2/EphA2/ECK (IC50 = 11 nM vs 770 nM with NG25) by targeting the ATP-binding pocket and an allosteric site next to the “DFG” motif .

Scientific Research Applications

Inhibition of Cervical Cancer Cell Proliferation

Alw-II-41-27 has been shown to inhibit the proliferation of cervical cancer cells . It does this by blocking the RhoA/ROCK pathway, which is crucial for cell proliferation .

Inhibition of Cervical Cancer Cell Migration and Invasion

In addition to inhibiting proliferation, Alw-II-41-27 also inhibits the migration and invasion of cervical cancer cells . This is particularly important as it could potentially prevent the spread of cancer to other parts of the body .

Regulation of Cellular Processes in Various Types of Cancer

The Eph receptor A2 (EphA2) and its inhibitor Alw-II-41-27 have been shown to regulate various cellular processes in several types of cancer . This suggests that Alw-II-41-27 could have broad applications in cancer treatment .

Inhibition of Non-Small Cell Lung Cancer (NSCLC) Growth

In mice bearing NSCLCs, intraperitoneal injection with Alw-II-41-27 significantly inhibited the growth of H358 tumors . This suggests potential for Alw-II-41-27 in the treatment of lung cancer .

Induction of Apoptosis in NSCLC Tumors

Not only does Alw-II-41-27 inhibit the growth of NSCLC tumors, but it also significantly increases the apoptosis of these tumors compared with the vehicle alone or NG-25 . This means that Alw-II-41-27 could help to kill off cancer cells .

Suppression of EphA2-Dependent Cancer Survival

Alw-II-41-27 has been shown to inhibit EphA2 tyrosine phosphorylation, effectively suppressing EphA2-dependent cancer survival in vitro . This could make it a valuable tool in the fight against EphA2-dependent cancers .

Safety And Hazards

ALW-II-41-27 is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes . Inhalation, contact with eyes and skin, dust and aerosol formation should be avoided .

properties

IUPAC Name

N-[5-[[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]carbamoyl]-2-methylphenyl]-5-thiophen-2-ylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32F3N5O2S/c1-3-39-10-12-40(13-11-39)20-23-8-9-26(17-27(23)32(33,34)35)37-30(41)22-7-6-21(2)28(16-22)38-31(42)25-15-24(18-36-19-25)29-5-4-14-43-29/h4-9,14-19H,3,10-13,20H2,1-2H3,(H,37,41)(H,38,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWXBDQAYLPMIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)NC(=O)C4=CN=CC(=C4)C5=CC=CS5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32F3N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80655254
Record name N-[5-({4-[(4-Ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}carbamoyl)-2-methylphenyl]-5-(thiophen-2-yl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

607.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alw-II-41-27

CAS RN

1186206-79-0
Record name N-[5-({4-[(4-Ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}carbamoyl)-2-methylphenyl]-5-(thiophen-2-yl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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